N-Methyl-3-(2H-tetrazol-5-yl)benzenamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-methyl-3-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C8H9N5/c1-9-7-4-2-3-6(5-7)8-10-12-13-11-8/h2-5,9H,1H3,(H,10,11,12,13) |
InChI Key |
BERYTKNPBOEXFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1)C2=NNN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 3 2h Tetrazol 5 Yl Benzenamine and Its Advanced Intermediates
Strategies for Tetrazole Ring Formation within Aryl Systems
The formation of a tetrazole ring on an aromatic scaffold is a cornerstone in the synthesis of numerous pharmacologically important molecules. tubitak.gov.tr The most common and proficient route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govacs.orgresearchgate.net
[3+2] Cycloaddition Reactions in the Synthesis of 5-Substituted Tetrazoles
The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful and widely utilized method for the synthesis of 5-substituted tetrazoles from nitriles and azides. acs.orgresearchgate.netnih.gov This reaction can be performed under both non-catalytic and catalytic conditions.
Non-catalytic approaches to nitrile-azide cycloaddition typically require elevated temperatures and can be limited by long reaction times and the use of hazardous reagents like hydrazoic acid. tubitak.gov.trrsc.org To overcome these limitations, a variety of catalysts have been developed to facilitate the reaction under milder conditions and improve yields. acs.orgnih.gov
Catalytic systems for this transformation are diverse and include both homogeneous and heterogeneous catalysts. acs.org Lewis acids, such as zinc salts, have been shown to effectively catalyze the reaction of nitriles with sodium azide in water. organic-chemistry.org Transition metal complexes, for instance, those involving cobalt(II), have also been employed to promote the [3+2] cycloaddition, with mechanistic studies suggesting the coordination of the azide to the metal center as a key step. nih.govacs.orgresearchgate.net Furthermore, solid-supported catalysts like silica (B1680970) sulfuric acid offer advantages in terms of ease of separation and catalyst recycling. nih.gov The choice of catalyst can significantly influence the reaction efficiency and substrate scope.
Table 1: Comparison of Catalytic Systems for Nitrile-Azide Cycloaddition
| Catalyst System | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Zinc Salts (e.g., ZnCl₂) | Water, elevated temperature | Broad substrate scope, uses water as a solvent | May require high temperatures |
| Cobalt(II) Complexes | Methanol (B129727), reflux | High yields, operates under homogeneous conditions | Catalyst synthesis can be complex |
| Silica Sulfuric Acid | DMF, elevated temperature | Heterogeneous catalyst, easy to remove | May require organic solvents and heat |
| L-proline | - | Environmentally benign, cost-effective, excellent yields | - |
| Copper(II) Sulfate | DMSO, mild conditions | Readily available, environmentally friendly, good to excellent yields | - |
When unsymmetrical nitriles are used in the cycloaddition with azides, the formation of two possible regioisomers (1,5- and 2,5-disubstituted tetrazoles) is possible. The control of regioselectivity is a critical aspect of tetrazole synthesis. rsc.org In the case of organic azides reacting with highly activated nitriles, the reaction is often regioselective, yielding only the 1-alkylated product through a concerted [2+3] cycloaddition mechanism. acs.org
For reactions involving azide salts, the situation can be more complex. The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products. rsc.org The regioselectivity in these cases can be influenced by factors such as the nature of the alkylating agent and the reaction mechanism (e.g., SN1 versus SN2 type). rsc.orgresearchgate.net Recent methodologies have focused on developing reaction conditions that favor the formation of a specific regioisomer. For instance, a one-pot 1,3-dipolar cycloaddition/diazotization sequence has been developed for the preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.org
Alternative Cyclization Methods for Tetrazole Scaffolds from Relevant Precursors
Beyond the direct cycloaddition of nitriles and azides, alternative methods for constructing the tetrazole ring from other precursors have been explored. One such approach involves the transformation of amidines and guanidines into tetrazole derivatives using diazotizing reagents. organic-chemistry.org Another method utilizes the reaction of cyanogen (B1215507) azide with primary amines to generate imidoyl azides, which subsequently cyclize to form 1-substituted aminotetrazoles. organic-chemistry.org These alternative routes can provide access to tetrazole derivatives that may be challenging to synthesize via traditional nitrile-azide cycloadditions.
Synthesis of N-Methylbenzenamine Derivatives as Key Building Blocks
The N-methylbenzenamine unit is a crucial component of the target molecule. Its synthesis typically starts from readily available aniline (B41778) precursors, which are then derivatized to introduce the methyl group onto the nitrogen atom.
Derivatization of Aniline Precursors for Amine Functionality
The conversion of aniline to N-methylaniline is a fundamental transformation in organic synthesis. echemi.com This can be achieved through various N-methylation strategies. Classical methods often involve the use of methylating agents like methyl halides. echemi.comyufenggp.com However, these methods can suffer from issues of over-methylation, leading to the formation of N,N-dimethylaniline as a byproduct. google.com
More contemporary and selective methods for the N-methylation of anilines have been developed. These include catalytic approaches using methanol as a C1 source in the presence of ruthenium or iridium complexes. nih.govnih.gov These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. Another green approach involves the use of carbon dioxide and hydrogen over a heterogeneous catalyst, such as copper on ceria, for the selective synthesis of N-methylaniline. shokubai.org The choice of method depends on factors such as substrate compatibility, desired selectivity, and environmental considerations.
Table 2: Methods for N-Methylation of Aniline Derivatives
| Method | Methylating Agent | Catalyst | Key Features |
|---|---|---|---|
| Classical Alkylation | Methyl Halides (e.g., CH₃I) | - | Prone to over-methylation |
| Catalytic Hydrogenation | Methanol | Ruthenium or Iridium Complexes | High selectivity, uses a readily available C1 source |
| Reductive Amination | Carbon Dioxide and Hydrogen | Copper/Ceria | Green chemistry approach, high selectivity |
| Using Dimethyl Carbonate (DMC) | Dimethyl Carbonate | Al-BDC MOF | Exclusive N-methylation, solventless conditions |
Introduction of Methyl Group via Specific Alkylation Procedures
The final step in many synthetic routes to N-Methyl-3-(2H-tetrazol-5-yl)benzenamine is the selective methylation of the precursor, 3-(2H-tetrazol-5-yl)benzenamine. This transformation is crucial as the position of the methyl group on the tetrazole ring or the aniline nitrogen significantly influences the compound's properties.
Alkylation of the tetrazole ring can lead to a mixture of N1 and N2 isomers, making regioselectivity a key challenge. The N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole has been studied, yielding two separable regioisomers. mdpi.com The reaction, carried out in the presence of a base like potassium carbonate, provides insight into the factors governing the position of alkylation on the tetrazole ring. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the reactivity and predict the outcome of such alkylation reactions. mdpi.com
Direct methylation of 3-(2H-tetrazol-5-yl)benzenamine can be achieved using various methylating agents. Common reagents include methyl iodide, dimethyl sulfate, and diazomethane. The choice of solvent and base is critical in controlling the selectivity of the methylation. For instance, the use of a non-polar solvent might favor methylation on the more nucleophilic nitrogen of the tetrazole ring, while polar solvents could influence the reaction differently.
Table 1: Comparison of Alkylation Conditions for Tetrazole Derivatives
| Methylating Agent | Base | Solvent | Typical Outcome |
| Methyl Iodide | K2CO3 | Acetone | Mixture of N1 and N2 isomers |
| Dimethyl Sulfate | NaOH | Water/DCM | Predominantly N2-methylation |
| Diazomethane | - | Ether | High yield, but hazardous |
Convergent and Linear Synthetic Sequences for this compound
The synthesis of this compound can be approached through either a linear or a convergent strategy, each with its own set of advantages and disadvantages.
Linear Synthesis: A linear approach involves the sequential modification of a starting material. A plausible linear synthesis could start from 3-aminobenzonitrile. The nitrile group is first converted to the tetrazole ring via a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often catalyzed by a Lewis acid. The resulting 3-(2H-tetrazol-5-yl)benzenamine is then subjected to N-methylation as the final step. An improved route for a similar class of compounds, 5-methyl-1H-tetrazol-1-yl substituted benzenamines, has been reported starting from nitroanilines, which involves the formation of the tetrazole ring followed by reduction of the nitro group to an amine. researchgate.net
Convergent Synthesis: In a convergent synthesis, different fragments of the molecule are prepared separately and then combined in the final steps. For this compound, a convergent approach could involve the synthesis of a pre-methylated tetrazole-containing fragment and a separate aniline precursor. For example, 1-methyl-5-lithiated tetrazole could be coupled with a suitably protected 3-bromoaniline (B18343) derivative. Alternatively, multicomponent reactions (MCRs), such as the Ugi-azide reaction, offer a highly convergent pathway to substituted tetrazoles. nih.govnih.gov These one-pot reactions combine multiple starting materials to rapidly generate molecular complexity, which can be a highly efficient strategy for producing libraries of related compounds. nih.gov
Table 2: Comparison of Linear and Convergent Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step modification of a single starting material. | Straightforward planning and execution. | Overall yield can be low due to the number of sequential steps. |
| Convergent | Independent synthesis of key fragments followed by their assembly. | Higher overall yields, greater flexibility for diversification. | Requires more complex planning and optimization of the fragment coupling step. |
Principles of Sustainable Synthesis in Tetrazole-Aniline Conjugate Preparation
The growing emphasis on green chemistry has significantly influenced the development of synthetic methodologies for tetrazole derivatives. benthamdirect.combenthamdirect.comjchr.org Key principles of sustainable synthesis include the use of less hazardous reagents, employment of catalytic methods, and the reduction of waste.
The traditional use of hydrazoic acid for tetrazole synthesis is being replaced by safer azide sources like sodium azide in combination with various catalysts. jchr.org Nanocatalysts, for instance, have emerged as highly efficient and recyclable catalysts for tetrazole synthesis, offering high yields under mild reaction conditions. amerigoscientific.comresearchgate.net These catalysts often allow for the reaction to be carried out in more environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions. benthamdirect.com
Multicomponent reactions are inherently more sustainable as they reduce the number of synthetic steps, minimize the use of solvents and purification processes, and often lead to higher atom economy. benthamdirect.com The development of metal-free catalytic systems for the [3+2] cycloaddition of sodium azide to nitriles further enhances the green credentials of tetrazole synthesis. jchr.org
Table 3: Green Chemistry Metrics in Tetrazole Synthesis
| Principle | Application in Tetrazole Synthesis | Example |
| Catalysis | Use of reusable catalysts to minimize waste. | Nanocatalysts (e.g., magnetic nanoparticles) for easy separation and reuse. amerigoscientific.com |
| Safer Solvents | Replacement of hazardous solvents with greener alternatives. | Water-mediated and solvent-free methodologies. benthamdirect.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Multicomponent reactions (e.g., Ugi-azide reaction). benthamdirect.comacs.org |
| Hazardous Reagent Reduction | Avoiding the use of highly toxic or explosive reagents. | Use of sodium azide with catalysts instead of hydrazoic acid. jchr.org |
Reaction Mechanisms and Chemical Transformations of N Methyl 3 2h Tetrazol 5 Yl Benzenamine
Mechanistic Studies of Tetrazole Ring Formation
The synthesis of the 5-substituted tetrazole ring in N-Methyl-3-(2H-tetrazol-5-yl)benzenamine is most commonly achieved through the [3+2] cycloaddition of an azide (B81097) with an organic nitrile. nih.govacs.org This reaction, while appearing straightforward, involves complex mechanistic pathways that have been the subject of extensive theoretical and experimental investigation.
Elucidation of [3+2] Cycloaddition Reaction Pathways
The formation of the tetrazole ring from a nitrile (the cyano group) and an azide source is a cornerstone of heterocyclic chemistry. nih.govresearchgate.net While often depicted as a concerted [3+2] cycloaddition, density functional theory (DFT) calculations suggest a more nuanced, stepwise mechanism is often at play, particularly when using azide salts. acs.orgnih.govacs.org
Key findings from mechanistic studies indicate that the reaction may proceed not through a direct cycloaddition, but via a nitrile activation step. acs.orgacs.org This activation, which can be facilitated by a proton source or a Lewis acid, makes the nitrile carbon more electrophilic. nih.govorganic-chemistry.orgyoutube.com The azide anion then performs a nucleophilic attack on the activated nitrile to form a key intermediate, an imidoyl azide. acs.orgresearchgate.net This intermediate subsequently undergoes an intramolecular cyclization to form the stable aromatic tetrazole ring. acs.orgnih.govorganic-chemistry.org
The activation barriers for this reaction are strongly influenced by the electronic nature of the substituents on the nitrile. nih.gov Electron-withdrawing groups on the nitrile-bearing benzene (B151609) ring can lower the activation energy, facilitating the reaction. acs.org The use of catalysts, such as zinc (II) or cobalt (II) complexes, can also significantly lower the energy barrier by coordinating to the nitrile, thereby activating it for nucleophilic attack by the azide. nih.govacs.orgnih.gov
Characterization of Reaction Intermediates and Transition States
Computational studies have been instrumental in characterizing the fleeting intermediates and transition states involved in tetrazole formation. acs.orgresearchgate.net The primary intermediate proposed in the stepwise pathway is the imidoyl azide, which exists in a potential energy well between the reactants and the final tetrazole product. acs.org The stability of this intermediate is dependent on the substituents present. acs.org
For catalyzed reactions, distinct intermediates have been isolated and characterized. For instance, in a cobalt-catalyzed cycloaddition, a cobalt(II) diazido complex was identified as a key intermediate, providing direct evidence for the role of the metal center in the reaction cycle. nih.govacs.org
Transition state calculations confirm that the cyclization of the imidoyl azide is a distinct, energetically favorable step leading to the formation of the tetrazole ring. acs.org The geometry of these transition states has been modeled to understand the concertedness of the bond-forming processes during the cyclization step. researchgate.net
| Mechanistic Feature | Description | Key Findings |
|---|---|---|
| Reaction Pathway | [3+2] Cycloaddition of a nitrile and an azide. | Can be a concerted process or a stepwise addition-cyclization. DFT studies often favor a stepwise pathway involving nitrile activation. acs.orgacs.org |
| Key Intermediate | Imidoyl azide (in stepwise mechanism). | Formed by the attack of azide on an activated nitrile; its stability is influenced by substituents. acs.orgorganic-chemistry.org |
| Catalysis | Lewis acids (e.g., Zn(II)) or transition metal complexes (e.g., Co(II)). | Catalysts activate the nitrile moiety, lowering the reaction's activation barrier. nih.govnih.gov Catalytic intermediates like metal-azido complexes have been isolated. acs.org |
| Transition States | Calculated for both the initial azide attack and the subsequent cyclization. | Geometries provide insight into the degree of concertedness of the reaction. acs.orgresearchgate.net |
Reactivity Profiles of the Tetrazole Moiety
The tetrazole ring is an electron-rich aromatic system, a characteristic that dictates its reactivity. Its high nitrogen content makes it generally resistant to electrophilic substitution but susceptible to reactions at the ring nitrogen atoms. numberanalytics.combhu.ac.in
Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring
Direct electrophilic substitution on the carbon atom of the tetrazole ring is difficult due to the electron-withdrawing nature of the four nitrogen atoms, which deactivates the ring system towards electrophilic attack. bhu.ac.in Such reactions typically require the presence of powerful electron-releasing substituents, which is not the case for the N-methylbenzenamine group. bhu.ac.in
However, the nitrogen atoms of the tetrazole ring are nucleophilic and readily undergo electrophilic attack, most commonly alkylation. researchgate.net The alkylation of 5-substituted tetrazoles is a common transformation, but it often leads to a mixture of N1 and N2 substituted isomers, with the ratio depending on the reaction conditions and the nature of the substituent at the C5 position. researchgate.net
Nucleophilic substitution reactions directly on the tetrazole ring are also uncommon unless a good leaving group is present at the C5 position. The high stability of the aromatic tetrazole ring makes it resistant to nucleophilic attack. lookchem.com However, the tetrazole ring can act as an activating group to facilitate nucleophilic aromatic substitution on an adjacent aryl ring. lookchem.comacs.org
Tautomeric Equilibria and Their Impact on Reactivity (2H- vs. 1H-tetrazole)
For 5-substituted tetrazoles like this compound, prototropic tautomerism results in an equilibrium between the 1H- and 2H- forms. researchgate.netresearchgate.netwikipedia.org The position of this equilibrium is sensitive to the physical state and solvent. In the gas phase, the 2H-tautomer is generally more stable, while the 1H-tautomer tends to be the predominant form in solution and in the solid state. nih.govwikipedia.org
This tautomerism has a profound impact on the molecule's reactivity:
Acidity : The N-H proton in both tautomers is acidic, with pKa values often comparable to carboxylic acids, making the tetrazole group a common bioisostere for the carboxyl group. numberanalytics.comacs.org
Aromaticity and Stability : Both the 1H and 2H tautomers are considered aromatic, possessing 6 π-electrons. wikipedia.org However, subtle differences in their stability and aromaticity, as calculated by theoretical methods, can influence the energy barriers for reactions involving the tetrazole ring. rsc.orgnih.gov Isomerization from an azide to a tetrazole, for instance, results in an increase in stability due to the formation of an additional aromatic ring. rsc.org
| Tautomer | Predominant Phase | Key Reactivity Implication |
|---|---|---|
| 1H-tetrazole | Solution / Solid State nih.govwikipedia.org | N4 position is a key nucleophilic site for electrophilic attack (e.g., alkylation). researchgate.net |
| 2H-tetrazole | Gas Phase nih.govwikipedia.org | Different distribution of electron density affects coordination and hydrogen bonding patterns. nih.govrsc.org |
Chemical Transformations of the N-Methylbenzenamine Moiety
The N-methylbenzenamine portion of the molecule is also subject to a range of chemical transformations, typical of a secondary aromatic amine. The presence of the tetrazole ring, an electron-withdrawing group, will influence the reactivity of the aniline (B41778) ring and the N-methyl group.
Common transformations include:
N-Dealkylation : The N-methyl group can be removed through various chemical or enzymatic methods. mdpi.com Oxidative N-demethylation is a known metabolic pathway and can be achieved chemically. srce.hrresearchgate.net This process often involves oxidation of the tertiary amine to an N-oxide or formation of an iminium ion intermediate. srce.hr
Oxidation : The amine functionality and the aromatic ring can undergo oxidation. Chemical oxidation can lead to the formation of complex polymeric materials or quinone-like structures, depending on the reaction conditions. researchgate.net
Further N-Alkylation or N-Acylation : The secondary amine is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.
Aromatic Reactivity: Electrophilic Aromatic Substitution Patterns
The benzene ring of this compound is the primary site for electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents: the N-methylamino group (-NHCH₃) and the tetrazol-5-yl group.
The N-methylamino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the benzene ring through resonance. chemistrysteps.comwvu.edu This increases the electron density of the ring, making it more susceptible to attack by electrophiles. chemistrysteps.com Consequently, the -NHCH₃ group is a strong ortho, para-director. chemistrysteps.comlibretexts.org
Conversely, the tetrazole ring is generally considered an electron-withdrawing group. Heterocycles containing multiple nitrogen atoms, like tetrazoles, tend to be resistant to electrophilic attack due to the inductive effect of the nitrogen atoms, which lowers the electron density of the ring system. bhu.ac.in When attached to the benzene ring, the tetrazol-5-yl group acts as a deactivating, meta-directing group.
The interplay between these two opposing effects determines the substitution pattern. Under neutral or basic conditions, the powerful activating and ortho, para-directing effect of the N-methylamino group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the -NHCH₃ group (positions 2, 4, and 6).
However, many electrophilic aromatic substitution reactions are conducted in strong acidic media (e.g., nitration, sulfonation). chemistrysteps.com Under these conditions, the basic nitrogen of the N-methylamino group is protonated to form the anilinium ion (-NH₂CH₃⁺). This protonated group becomes a strong deactivating, meta-directing group due to its positive charge and the resulting powerful inductive electron-withdrawing effect. stackexchange.com In this scenario, both substituents on the benzene ring are deactivating and meta-directing relative to their own positions. The N-methylanilinium group at position 1 directs to position 5 (already occupied) and position 3 (also occupied). The tetrazole group at position 3 directs to position 5 (relative to its own position, which is position 5 on the main ring). Therefore, under strongly acidic conditions, electrophilic aromatic substitution on the benzene ring is significantly disfavored.
| Reaction Conditions | Dominant Directing Group | Character | Predicted Major Products (Position of Substitution) |
|---|---|---|---|
| Neutral / Basic | -NHCH₃ | Activating, ortho, para-director | 2, 4, and 6 positions |
| Strongly Acidic | -NH₂CH₃⁺ and Tetrazolyl | Deactivating, meta-directors | Reaction is highly disfavored |
Advanced Oxidative and Reductive Manipulations of the Compound
The response of this compound to oxidative and reductive conditions depends on the specific reagents and reaction conditions employed, as different functional groups within the molecule exhibit varying sensitivities.
Oxidative Manipulations:
The N-methylamino group is susceptible to oxidation. nih.gov The oxidation of N-methylaniline and related compounds has been studied, and the outcomes can be complex. asianpubs.orgnih.gov Strong oxidizing agents, such as dichromate or permanganate, can lead to a variety of products. nih.govchemicalbook.com The reaction often proceeds through radical cation intermediates and can result in the formation of colored polymeric materials (e.g., polyaniline-like structures) or quinone-type compounds. asianpubs.orgresearchgate.net The specific products are highly dependent on the oxidant used, reaction temperature, and pH. For instance, the oxidation of N-methylaniline with chromic acid has been reported to yield products such as N,N'-dimethylaniline quinone diimine. asianpubs.org The tetrazole ring, being an aromatic and electron-poor system, is generally stable towards oxidation.
Reductive Manipulations:
The tetrazole ring is known for its high thermal stability and general resistance to chemical reduction. numberanalytics.com Catalytic hydrogenation (e.g., H₂/Pd), which is commonly used to reduce nitro groups or other functionalities, typically leaves the tetrazole ring intact. This stability is a key feature exploited in medicinal chemistry, where the tetrazole group often serves as a metabolically stable bioisostere for a carboxylic acid. numberanalytics.com
However, under very harsh conditions or with specific reagents, the tetrazole ring can undergo decomposition or ring-opening reactions. beilstein-journals.org For instance, high-temperature reactions can lead to the extrusion of dinitrogen (N₂) and the formation of reactive intermediates like nitrile imines. researchgate.net These are not conventional reductions but represent transformations under forcing conditions.
The N-methylamino group itself is already in a reduced state and is not typically subject to further reduction. If any oxidative transformations have occurred at the nitrogen or on the aromatic ring (e.g., formation of an N-oxide or quinone-like structures), subsequent reduction could be employed to regenerate the amine or aromatic system.
| Transformation | Reagent/Condition | Reactive Site | Expected Outcome |
|---|---|---|---|
| Oxidation | Strong Oxidants (e.g., K₂Cr₂O₇, KMnO₄) | N-methylamino group and Benzene ring | Complex mixture, potential for quinone-like structures and polymerization |
| Reduction | Standard Catalytic Hydrogenation (e.g., H₂/Pd) | Tetrazole ring | Ring is typically stable and unreactive |
| Thermal/Forcing Conditions | High Temperature | Tetrazole ring | Decomposition/Ring-opening via N₂ extrusion |
Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 3 2h Tetrazol 5 Yl Benzenamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a powerful, non-destructive tool for the precise determination of molecular structure in solution. For N-Methyl-3-(2H-tetrazol-5-yl)benzenamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon resonances, confirming the connectivity and spatial relationships of the atoms within the molecule.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the N-methyl protons, and the N-H proton of the aniline (B41778) moiety. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The aromatic region is expected to show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The N-methyl group should appear as a singlet, typically in the range of 2.8-3.0 ppm rsc.org.
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atom of the tetrazole ring is expected to resonate at a significantly downfield chemical shift, typically around 150-165 ppm, due to the electron-withdrawing nature of the adjacent nitrogen atoms. The aromatic carbons will appear in the characteristic range of 110-150 ppm, with their specific shifts influenced by the positions of the amino and tetrazolyl substituents. The N-methyl carbon is expected to have a chemical shift in the range of 30-40 ppm rsc.org.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.9 (s, 3H) | ~31 |
| Aromatic CH | ~6.7-7.5 (m, 4H) | ~112-130 |
| Aromatic C-NH | - | ~149 |
| Aromatic C-Tetrazole | - | ~135 |
| Tetrazole C5 | - | ~155 |
| NH | Variable, broad | - |
Note: These are estimated values based on data for structurally related compounds. Actual experimental values may vary.
To resolve ambiguities in the assignment of the aromatic protons and carbons, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the benzenamine ring, COSY would help to trace the connectivity of the aromatic protons, confirming their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals for the protonated aromatic carbons by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the quaternary carbons, such as the carbon attached to the tetrazole ring and the carbon attached to the N-methylamino group, by observing their correlations with nearby protons. For instance, correlations between the N-methyl protons and the ipso-carbon of the benzene ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the N-methyl protons and the ortho-protons on the benzene ring nih.govsemanticscholar.org.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine should appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹ nist.govchemicalbook.com. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The tetrazole ring itself exhibits characteristic stretching and bending vibrations, often in the 1500-1000 cm⁻¹ range rsc.org.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the benzene ring would likely give a strong Raman signal. The vibrations of the tetrazole ring are also expected to be Raman active researchgate.net.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies (cm⁻¹)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H | ~3400 | Weak | Stretching |
| Aromatic C-H | ~3050 | Strong | Stretching |
| Aliphatic C-H | ~2920 | Moderate | Stretching |
| C=C (Aromatic) | ~1600, 1580, 1470 | Strong | Stretching |
| N-H | ~1520 | Moderate | Bending |
| Tetrazole Ring | ~1450-1000 | Moderate-Strong | Stretching/Bending |
| C-N | ~1300 | Moderate | Stretching |
Note: These are estimated values based on data for structurally related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₈H₉N₅, which corresponds to a molecular weight of 175.19 g/mol .
HRMS would be employed to determine the precise mass of the molecular ion, allowing for the unambiguous confirmation of the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a high degree of accuracy (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions wikipedia.orgyoutube.com. The fragmentation of this compound is expected to follow pathways characteristic of both aromatic amines and tetrazoles.
A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da lifesciencesite.com. Another potential fragmentation for some tetrazole derivatives is the loss of HN₃ (43 Da) lifesciencesite.com. For aromatic amines, a characteristic fragmentation is the alpha-cleavage, which for N-methylaniline would involve the loss of a hydrogen radical to form a stable iminium ion whitman.edulibretexts.org.
Interactive Data Table: Predicted Key MS/MS Fragment Ions
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 176.0931 ([M+H]⁺) | 148.0869 | N₂ (28 Da) | [M+H-N₂]⁺ |
| 176.0931 ([M+H]⁺) | 106.0651 | C₂H₃N₃ (69 Da) | [C₇H₈N]⁺ |
| 176.0931 ([M+H]⁺) | 77.0390 | C₂H₄N₅ (100 Da) | [C₆H₅]⁺ |
Note: m/z values are for the protonated species and are based on predicted fragmentation pathways.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
Specific electronic absorption data (UV-Vis spectra) for this compound are not available in the reviewed literature. UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule, providing insight into its chromophores—the parts of the molecule that absorb light. For this compound, the expected chromophores would be the phenyl ring and the tetrazole moiety. An experimental spectrum would show the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε), which are characteristic of the molecule's electronic structure. Without experimental data, a detailed characterization of its chromophoric properties cannot be provided.
Computational Chemistry and Theoretical Investigations of N Methyl 3 2h Tetrazol 5 Yl Benzenamine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of N-Methyl-3-(2H-tetrazol-5-yl)benzenamine. These methods allow for the accurate determination of geometries, vibrational frequencies, and energies.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional, which is a hybrid functional, combined with basis sets such as 6-31G(d) or 6-311+G(d,p), is commonly employed for the geometry optimization of tetrazole derivatives. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.
Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.
Table 1: Representative Theoretical Vibrational Frequencies for a Phenyltetrazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| 1 | 3100-3000 | Aromatic C-H stretching |
| 2 | 1600-1580 | C=C stretching in the phenyl ring |
| 3 | 1550-1450 | N=N stretching in the tetrazole ring |
| 4 | 1350-1250 | C-N stretching |
| 5 | 1100-1000 | In-plane C-H bending |
Note: This table is illustrative and shows typical frequency ranges for key vibrational modes in a molecule with similar functional groups. The exact values for this compound would require a specific calculation.
For more precise energy predictions, especially concerning tautomeric equilibria, high-level ab initio methods are utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often extrapolated to the complete basis set (CBS) limit, provide highly accurate relative energies of different isomers and tautomers. nih.gov These methods are computationally more demanding than DFT but are essential for obtaining benchmark energy differences with chemical accuracy (typically within 1 kcal/mol). Such calculations have been instrumental in studying the tautomerism of the parent tetrazole molecule. capes.gov.brnih.gov
Detailed Analysis of Tautomerism and Conformational Landscapes
The tetrazole ring in this compound can exist in different tautomeric forms, and the molecule as a whole can adopt various conformations. Understanding these aspects is critical for a complete picture of its chemical behavior.
The tetrazole ring exhibits prototropic tautomerism, with the proton on the nitrogen ring being located at different positions. The two most common tautomers are the 1H- and 2H-forms. Computational studies on tetrazole and its derivatives have shown that the relative stability of these tautomers is influenced by the surrounding environment. nih.gov In the gas phase, the 2H-tautomer is generally more stable, whereas in solution, the 1H-tautomer is often favored due to its larger dipole moment and better solvation. mdpi.com For substituted tetrazoles, the nature and position of the substituent can also significantly impact the tautomeric equilibrium. High-level ab initio calculations are crucial for accurately predicting these small energy differences. nih.gov
Table 2: Calculated Relative Energies of 1H- and 2H-Tetrazole Tautomers (Illustrative)
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |
|---|---|---|---|
| 1H-Tetrazole | MP2/6-311G** | 0.0 | -2.5 |
Note: This table provides a general representation of the relative stabilities of parent tetrazole tautomers. The specific values for this compound would depend on the substituent effects.
The presence of the N-methyl and benzenamine groups introduces conformational flexibility in this compound. The rotation around the single bonds connecting the phenyl ring to the tetrazole ring and the amino group allows for different spatial arrangements of these functional groups. Conformational analysis, typically performed using DFT, helps to identify the most stable conformers and the energy barriers for their interconversion.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for understanding how the molecule behaves in a solvent and for exploring its conformational flexibility on a longer timescale.
In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their motions are governed by a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the study of various dynamic processes, such as conformational changes, solvent reorganization around the solute, and the formation and breaking of intermolecular hydrogen bonds. For molecules with potential applications in biological systems, MD simulations can also be used to model their interactions with proteins or other biomolecules.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of various molecular properties, including spectroscopic parameters. For novel or sparsely studied compounds like this compound, theoretical calculations can provide valuable insights into its expected spectroscopic signatures, which can guide and corroborate experimental findings. The comparison between theoretically predicted spectra and experimentally obtained data is crucial for structural elucidation and for validating the computational models employed.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict spectroscopic parameters with a good balance between accuracy and computational cost. Functionals such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed for geometry optimization and subsequent calculation of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Theoretical FT-IR spectra are typically calculated by determining the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is a common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.
For this compound, the predicted FT-IR spectrum would exhibit characteristic bands corresponding to its constituent functional groups. The N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring and the N=N stretching of the tetrazole ring would likely be observed in the 1400-1600 cm⁻¹ region. A comparison of hypothetical experimental and scaled theoretical vibrational frequencies is presented in Table 1.
Table 1: Hypothetical Comparison of Experimental and Theoretically Predicted FT-IR Frequencies for this compound
| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Hypothetical Scaled Theoretical Frequency (cm⁻¹) |
| N-H Stretch (amine) | ~3400 | ~3410 |
| Aromatic C-H Stretch | ~3050 | ~3055 |
| Aliphatic C-H Stretch | ~2950 | ~2958 |
| C=C Stretch (aromatic) | ~1600, ~1480 | ~1605, ~1485 |
| N=N Stretch (tetrazole) | ~1550 | ~1555 |
| C-N Stretch | ~1300 | ~1305 |
| Aromatic C-H Bend | ~780 | ~785 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts is another valuable application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. Theoretical ¹H and ¹³C chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and tetrazolyl substituents. The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule, with the chemical shifts again being sensitive to the local electronic environment. A hypothetical comparison between experimental and predicted NMR data is shown in Tables 2 and 3.
Table 2: Hypothetical Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Expected Experimental Chemical Shift (ppm) | Hypothetical Theoretical Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 6.9 - 7.6 |
| NH | 4.0 - 5.0 | 4.1 - 5.1 |
| CH₃ | 2.8 - 3.0 | 2.9 - 3.1 |
Table 3: Hypothetical Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Expected Experimental Chemical Shift (ppm) | Hypothetical Theoretical Chemical Shift (ppm) |
| C (tetrazole) | ~155 | ~156 |
| Aromatic C-N | ~148 | ~149 |
| Aromatic C-C (tetrazole) | ~135 | ~136 |
| Aromatic CH | 110 - 130 | 111 - 131 |
| CH₃ | ~30 | ~31 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the benzenamine and tetrazole ring systems. The conjugation between these two moieties will influence the position of the absorption maxima. A hypothetical comparison of experimental and theoretical UV-Vis data is presented in Table 4.
Table 4: Hypothetical Comparison of Experimental and Theoretically Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Transition | Expected Experimental λmax (nm) | Hypothetical Theoretical λmax (nm) |
| π→π | ~250 | ~255 |
| π→π | ~290 | ~295 |
Structure Activity Relationship Sar Studies and Molecular Design Principles for N Methyl 3 2h Tetrazol 5 Yl Benzenamine Analogs
Impact of N-Methyl Substitution on Biological Interaction Profiles
The introduction of a methyl group to a nitrogen atom in a bioactive molecule, a process known as N-methylation, can profoundly influence its biological activity, potency, selectivity, and pharmacokinetic properties. This phenomenon, often referred to as the "magic methyl effect," stems from the methyl group's ability to modulate the steric and electronic properties of the parent molecule. researchgate.netjuniperpublishers.com While seemingly a minor structural modification, N-methylation can lead to significant changes in how a compound interacts with its biological target. researchgate.net
The impact of an N-methyl group on the biological interaction profile of a molecule like N-Methyl-3-(2H-tetrazol-5-yl)benzenamine is multifaceted. The methyl group, being a small, lipophilic moiety, can enhance binding affinity by occupying a hydrophobic pocket within the target protein. researchgate.netjuniperpublishers.com This can lead to a substantial increase in potency. For instance, in a series of 2-(1-adamantanylcarboxamido)thiophene derivatives, the addition of a methyl group resulted in a 50-fold increase in affinity for the CB2R receptor, likely due to the methyl group's insertion into a receptor binding site and establishing effective hydrophobic contacts. nih.gov
Furthermore, N-methylation can induce conformational changes in the molecule, which may either be favorable or detrimental to its binding affinity. researchgate.net By restricting the rotation around the C-N bond, the methyl group can lock the molecule into a more bioactive conformation, thus enhancing its activity. nih.gov Conversely, an unfavorable conformational change can lead to a decrease in potency. The placement of an N-methylated amino acid within a macrocycle has been shown to generate unpredictable changes to the compound's conformation and, consequently, its biological activity. nih.gov
The electronic effect of the N-methyl group also plays a crucial role. As an electron-donating group, it can increase the electron density on the nitrogen atom, potentially affecting its ability to participate in hydrogen bonding or other electrostatic interactions with the target. juniperpublishers.comresearchgate.net The table below illustrates the varied effects of N-methylation on the biological activity of different compounds.
| Compound Class | Parent Compound | N-Methylated Analog | Effect of N-Methylation on Biological Activity | Reference |
|---|---|---|---|---|
| 2-(1-Adamantanylcarboxamido)thiophene Derivatives | Weak CB2R agonist | 50-fold increase in affinity | Enhanced binding through hydrophobic interactions | nih.gov |
| Morpholin-2-one Derivatives | Susceptible to lactone hydrolysis | Increased plasma stability | Steric hindrance protecting the lactone from hydrolysis | nih.gov |
| Pyrazole Derivatives | Unsubstituted 3,5-diphenylpyrazole | 4- to 6-fold decrease in activity against meprin α and β | Potential disruption of optimal binding orientation | nih.gov |
The Tetrazole Moiety as a Carboxylic Acid Bioisostere in Mechanistic Context
The tetrazole ring is a well-established and widely utilized bioisostere for the carboxylic acid functional group in medicinal chemistry. nih.govnih.govrsc.org This isosteric replacement is a key strategy in drug design, often employed to enhance a molecule's pharmacokinetic profile, such as metabolic stability and membrane penetration, due to increased lipophilicity compared to the corresponding carboxylate. nih.gov
Hydrogen Bonding Propensities and pKa Mimicry
One of the primary reasons for the successful bioisosterism between tetrazole and carboxylic acid is their similar acidity. The pKa of a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid, allowing it to exist in its deprotonated (anionic) form at physiological pH. nih.gov This anionic form is crucial for establishing key interactions with biological targets.
The tetrazole moiety, particularly in its deprotonated state, is a proficient hydrogen bond acceptor. The four nitrogen atoms of the tetrazole ring can participate in multiple hydrogen bonding interactions, often mimicking the hydrogen bonding pattern of a carboxylate group. nih.govacs.org This ability to form strong hydrogen bonds is fundamental to its role in molecular recognition. nih.gov
| Functional Group | Typical pKa | Key Hydrogen Bonding Characteristics | Reference |
|---|---|---|---|
| Carboxylic Acid | ~4.5 - 5.0 | Acts as both a hydrogen bond donor (protonated form) and acceptor (deprotonated form). | nih.gov |
| Tetrazole (1H-tautomer) | ~4.5 - 5.0 | Acts as a hydrogen bond donor (N-H) and multiple hydrogen bond acceptor sites (ring nitrogens). The deprotonated form is a strong hydrogen bond acceptor. | nih.gov |
Role in Molecular Recognition and Enzyme Binding
The ability of the tetrazole ring to mimic the electrostatic potential and hydrogen bonding capabilities of a carboxylic acid allows it to effectively engage with the same binding sites on enzymes and receptors. nih.gov The delocalized negative charge in the deprotonated tetrazole ring is a key feature that facilitates strong ionic interactions with positively charged residues, such as arginine or lysine, in a protein's active site. acs.org
Furthermore, the high density of nitrogen atoms in the tetrazole ring can provide additional opportunities for forming hydrogen bonds or π-stacking interactions with receptor recognition sites, which can sometimes lead to an increased binding affinity compared to the carboxylic acid analog. nih.gov The planar nature of the tetrazole ring also contributes to its ability to fit into well-defined binding pockets. nih.gov
Influence of Substituents on the Benzenamine Ring on Structure-Activity Relationships
Electronic and Steric Effects on Target Engagement
The electronic properties of substituents on the aromatic ring can alter the electron distribution within the molecule, thereby influencing its interaction with the biological target. Electron-donating groups (EDGs), such as methyl (-CH3) or methoxy (B1213986) (-OCH3), can increase the electron density of the aromatic ring and the adjacent amine, potentially enhancing interactions with electron-deficient regions of the binding site. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN), decrease the electron density and can favor interactions with electron-rich pockets. researchgate.net The electronic nature of the substituent can also affect the pKa of the benzenamine nitrogen, which may be critical for its protonation state and binding.
Steric effects relate to the size and shape of the substituents. Bulky substituents can create steric hindrance, which may either prevent the molecule from adopting the optimal conformation for binding or, conversely, promote a more favorable, rigid conformation. researchgate.netrsc.orgrsc.org The introduction of a substituent may also lead to new, beneficial van der Waals interactions within the binding site.
The following table provides examples of how different substituents can influence the biological activity of related compounds.
| Substituent | Position | Electronic Effect | Steric Effect | General Impact on Activity (in related systems) | Reference |
|---|---|---|---|---|---|
| -CH3 (Methyl) | para | Electron-donating | Moderate | Can increase activity by filling hydrophobic pockets. | frontiersin.org |
| -OCH3 (Methoxy) | para | Electron-donating | Moderate | Often increases activity, but can be metabolized. | nih.gov |
| -Cl (Chloro) | para | Electron-withdrawing | Moderate | Can increase lipophilicity and membrane permeability, often leading to increased potency. | nih.gov |
| -NO2 (Nitro) | para | Strongly electron-withdrawing | Moderate | Generally decreases activity due to strong electron withdrawal. | researchgate.net |
| -CF3 (Trifluoromethyl) | meta | Strongly electron-withdrawing | Large | Can increase metabolic stability and lipophilicity, but steric bulk can be detrimental. | nih.gov |
Positional Isomerism and Modulatory Effects on Bioactivity
The position of a substituent on the benzenamine ring (ortho, meta, or para) is critical in determining its effect on the molecule's biological activity. Positional isomers can exhibit vastly different potencies and selectivities due to the distinct spatial arrangement of the substituent relative to the key pharmacophoric elements—the N-methylamino and tetrazole groups.
Studies on related structures have shown that moving a substituent between the ortho, meta, and para positions can lead to dramatic changes in biological activity, highlighting the importance of precise positional control in drug design.
Rational Design Principles for Modulating and Optimizing Biological Mechanisms
No published studies were identified that outline rational design principles based on the this compound core. Research on related but structurally distinct molecules, such as angiotensin II receptor blockers (e.g., valsartan (B143634) derivatives), contains a tetrazole group but the SAR discussions focus on a much larger and more complex biphenyl (B1667301) scaffold, making extrapolation to this simpler compound scientifically unsound.
Strategic Modifications for Enhanced Target Selectivity
The scientific literature lacks any information on strategic modifications to the this compound structure for the purpose of enhancing selectivity for any specific biological target. Key modifications, such as positional changes of the substituents on the phenyl ring or alterations to the N-alkyl group, have not been reported in the context of improving target specificity.
Design of Compound Libraries for SAR Exploration
There is no evidence of the design, synthesis, or screening of compound libraries based on the this compound framework to explore its structure-activity relationships. Consequently, no data tables detailing the effects of various substitutions on biological activity could be generated.
Mechanistic Biological Investigations of N Methyl 3 2h Tetrazol 5 Yl Benzenamine and Its Derivatives in Vitro Studies
Elucidation of Molecular Targets and Binding Mechanisms
The tetrazole moiety is a key structural feature in many biologically active compounds, recognized for its ability to act as a bioisostere of carboxylic acids and amides. This property, combined with its metabolic stability, makes it a valuable component in drug design. eurekaselect.comacs.org The planar, electron-rich nature of the tetrazole ring allows it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonds, van der Waals forces, and coordination bonds. chemistryjournals.net
Table 1: Inhibitory Activity of 1,5-Disubstituted Tetrazole Derivatives against PRMT1
| Compound | R Group | IC50 (µM) |
|---|---|---|
| 9a | 4-OCH(CH3)2 | 3.5 |
| 9f | 4-OCF3 | 23.8 |
| 16c | 4-OCH2CF3 | 19.9 |
Data sourced from reference nih.gov
Furthermore, other studies have explored the inhibitory effects of tetrazole-containing compounds on various enzymes. For example, certain tetrazole-based hybrids have been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II, as well as xanthine oxidase (XO). mdpi.com Additionally, some novel tetrazole derivatives have been investigated for their inhibitory activity against angiotensin-converting enzyme (ACE), with some analogues showing higher potency than the standard drug captopril. jchemlett.com The table below summarizes the ACE inhibitory activity of selected tetrazole-containing 1,5-benzothiazepines.
Table 2: ACE Inhibitory Activity of Tetrazole-Containing 1,5-Benzothiazepines
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| 12c | OMe | 9.0 |
| 12e | Cl | 7.0 |
| Captopril (Standard) | - | >10 |
Data sourced from reference jchemlett.com
The tetrazole ring's ability to form various molecular interactions makes it a key pharmacophore for receptor binding. chemistryjournals.net Molecular docking studies have provided insights into the binding modes of tetrazole derivatives with their target proteins. For example, the tetrazole moiety in some inhibitors has been shown to interact directly with metal ions in the active site of metalloenzymes, displacing a water molecule. acs.org
In a study on novel tetrazole derivatives targeting tubulin, docking experiments suggested that these compounds bind to the colchicine site, explaining the observed structure-activity relationships. nih.gov The interactions within the binding pocket are crucial for the compound's inhibitory activity. Similarly, molecular docking of tetrazole-containing 1,5-benzothiazepines with the ACE protein (1UZF) revealed strong binding interactions, with docking scores higher than that of captopril. jchemlett.com
The tetrazolyl unit can also form an "Arg sandwich" with arginine residues in a protein binding pocket, a specific and strong interaction that contributes to the ligand's affinity. acs.org Furthermore, the tetrazole moiety can act as an efficient metal chelator, similar to a carboxylate group, by interacting with zinc atoms in the active site of enzymes. acs.orgnih.gov
Analysis of Cellular Pathway Modulation
Tetrazole derivatives have been shown to modulate various cellular pathways, often leading to specific cellular responses like apoptosis.
Several studies have demonstrated the pro-apoptotic effects of tetrazole derivatives in cancer cell lines. For instance, novel tetrazole compounds targeting tubulin were found to induce apoptosis in glioblastoma, HeLa, and MCF7 cells. nih.govresearchgate.net These compounds disrupt tubulin polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle, which subsequently triggers the apoptotic cascade. nih.govresearchgate.net Flow cytometry analysis confirmed this induction of apoptosis. nih.gov
Another study on tetrazole analogs showed that they could induce apoptosis by suppressing AKT activation through the inhibition of the interaction between tRXRα and the p85α subunit of PI3K. acs.org Cytotoxicity screenings of other novel tetrazole derivatives against HepG2, MCF-7, and HeLa cell lines also indicated their potential to induce cell death. nih.gov
The anticancer activity of some tetrazole derivatives has been linked to their ability to interfere with specific intracellular signaling pathways. The aforementioned inhibition of the PI3K/AKT pathway by certain tetrazole analogs is a prime example of such disruption. acs.org By preventing the activation of AKT, these compounds can halt downstream signaling that promotes cell survival and proliferation.
Furthermore, the induction of cell cycle arrest, as seen with tubulin-targeting tetrazole derivatives, is a direct consequence of disrupting the microtubule dynamics essential for mitosis. nih.govresearchgate.net This interference with a fundamental cellular process highlights the potential of these compounds to modulate key signaling events that control cell division.
Characterization of Molecular Interactions with Biological Macromolecules
The biological activity of tetrazole-containing compounds is fundamentally linked to their molecular interactions with proteins and other biological macromolecules. The tetrazole ring itself is a versatile interaction partner. chemistryjournals.net It can participate in hydrogen bonding through its nitrogen atoms, with the majority of these interactions occurring around the two sp2 3- and 4-nitrogens of the 1H-tetrazole ring. acs.orgnih.gov
The tetrazole moiety is also capable of engaging in π-π stacking interactions with aromatic residues in a protein's binding site. acs.org Additionally, its ability to chelate metal ions, as seen in its interaction with zinc-containing enzymes, further expands the range of its potential molecular interactions. acs.orgnih.gov
Molecular docking studies have been instrumental in visualizing these interactions. For example, in the case of PRMT1 inhibitors, a detailed modeling study revealed the specific interactions between a 1,5-disubstituted tetrazole derivative and the hPRMT1-SAH complex, resulting in a calculated binding free energy of -9.64 kcal/mol. nih.gov Similarly, docking studies of tetrazole derivatives with the DNA polymerase sliding clamp of E. coli have shown strong binding energies, indicating significant interactions with the protein target. acs.org These computational models, combined with experimental data, provide a detailed picture of how tetrazole derivatives interact with their biological targets at the molecular level.
Protein-Ligand Interaction Dynamics
The interaction of N-Methyl-3-(2H-tetrazol-5-yl)benzenamine with protein targets is predicted to be governed by the physicochemical properties of its constituent functional groups: the tetrazole ring, the benzenamine moiety, and the N-methyl group.
The tetrazole ring is a key pharmacophore, often acting as a bioisostere of a carboxylic acid. fieldofscience.comnih.gov This allows it to form similar interactions with protein active sites. The acidic nature of the tetrazole N-H group enables it to act as a hydrogen bond donor, while the nitrogen atoms of the ring can act as hydrogen bond acceptors. nih.gov Furthermore, the anionic charge of the deprotonated tetrazole ring at physiological pH facilitates strong electrostatic interactions with positively charged amino acid residues such as arginine and lysine. nih.gov In some instances, the tetrazole moiety has been observed to form a "sandwich" interaction between two arginine residues in a protein binding pocket. nih.gov
The benzenamine portion of the molecule provides a scaffold for various non-covalent interactions. The aromatic ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Hydrophobic interactions between the phenyl group and nonpolar residues within a binding site also contribute to the stability of the protein-ligand complex. The amino group can participate in hydrogen bonding, either as a donor or an acceptor.
The N-methyl group can influence binding affinity and selectivity through steric and hydrophobic effects. It can occupy small hydrophobic pockets within the active site, potentially displacing water molecules and leading to a favorable entropic contribution to the binding energy.
Table 1: Potential Protein-Ligand Interactions of this compound
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
| Tetrazole Ring | Hydrogen Bonding (Donor/Acceptor) | Serine, Threonine, Asparagine, Glutamine, Histidine |
| Electrostatic (Anionic) | Arginine, Lysine, Histidine | |
| Metal Chelation | Zinc, Magnesium, etc. in metalloenzymes | |
| Benzenamine | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | |
| Hydrogen Bonding (Amino Group) | Aspartate, Glutamate, Serine | |
| N-Methyl Group | Hydrophobic Interactions | Alanine, Valine, Leucine |
This table is generated based on the general principles of protein-ligand interactions for the functional groups present in the molecule.
Nucleic Acid Binding and Functional Consequences
While the primary biological targets of many small molecules are proteins, some compounds can interact with nucleic acids such as DNA and RNA. The potential for this compound to bind to nucleic acids would likely be mediated by its aromatic and charged functionalities.
The planar aromatic ring of the benzenamine moiety could potentially intercalate between the base pairs of a DNA double helix. This mode of binding is common for flat, aromatic molecules and can lead to conformational changes in the DNA structure, potentially interfering with replication and transcription processes.
Alternatively, the compound could bind to the minor groove of DNA, a mode of interaction favored by molecules with a crescent shape and the ability to form hydrogen bonds with the atoms of the DNA bases exposed in the groove. acs.org The tetrazole ring and the amino group could potentially form such hydrogen bonds.
The functional consequences of nucleic acid binding could include the inhibition of enzymes that process nucleic acids, such as DNA and RNA polymerases or topoisomerases. By stabilizing or destabilizing the DNA or RNA structure, the compound could modulate gene expression. However, it is important to note that direct experimental evidence for the interaction of this compound with nucleic acids is not currently available in the scientific literature.
Comparative Mechanistic Analysis with Structurally Related Bioactive Compounds
The tetrazole ring is a prevalent feature in a multitude of bioactive compounds, and its role as a bioisostere for the carboxylic acid group is well-established. fieldofscience.comnih.gov This bioisosteric relationship provides a valuable framework for a comparative mechanistic analysis.
Compared to a corresponding carboxylic acid-containing analogue, this compound would exhibit a similar pKa, allowing it to be ionized at physiological pH. rug.nl However, the tetrazole ring is generally more lipophilic than a carboxylate, which can influence cell permeability and plasma protein binding. fieldofscience.com Studies have shown that while tetrazoles are good mimics of the electronic and steric properties of carboxylic acids, they can sometimes lead to lower membrane permeability. fieldofscience.com
Many clinically used drugs incorporate a tetrazole moiety. For instance, sartans like Losartan and Valsartan (B143634), which are angiotensin II receptor antagonists, feature a tetrazole ring that mimics the binding of the carboxylate group of the natural ligand. The tetrazole's ability to engage in key interactions within the receptor's active site is crucial for their antihypertensive activity.
In the context of enzyme inhibition, tetrazole derivatives have been developed as inhibitors for various enzymes, including cyclooxygenase-2 (COX-2) and metallo-β-lactamases. nih.govnih.gov In these cases, the tetrazole ring often chelates essential metal ions in the enzyme's active site or forms critical hydrogen bonds that mimic the substrate's interactions. For example, in the inhibition of serine β-lactamases, a tetrazole-based inhibitor demonstrated significant activity, with the tetrazole ring playing a key role in binding to active site residues. nih.gov
Furthermore, comparing this compound to other N-aryl amine-containing bioactive molecules can provide insights into the contribution of the benzenamine portion. For example, various N-phenylbenzamide derivatives have been studied for their ability to bind to the minor groove of DNA. nih.govacs.org The N-methyl group in the target compound could modulate this interaction by altering the compound's conformation and steric profile.
Table 2: Comparative Properties of Tetrazoles and Carboxylic Acids
| Property | Tetrazole | Carboxylic Acid |
| Acidity (pKa) | Similar (approx. 4.5-4.9) | Similar (approx. 4.2-4.4) |
| Lipophilicity | Generally higher | Generally lower |
| Metabolic Stability | Generally higher | Can be susceptible to metabolism |
| Protein Binding | Can be significant | Variable |
| Permeability | Can be lower | Variable |
This table summarizes general comparative properties based on available literature. fieldofscience.comrug.nl
Advanced Chemical Derivatization and Future Research Trajectories of N Methyl 3 2h Tetrazol 5 Yl Benzenamine
Synthesis of Next-Generation N-Methyl-3-(2H-tetrazol-5-yl)benzenamine Derivatives
The core structure of this compound is ripe for modification to create a diverse library of compounds with tailored properties. Synthetic strategies focus on embellishing the existing scaffold through the introduction of various functional groups and by conjugating it to larger molecules for specialized applications.
The embellishment of the this compound framework involves targeted modifications at several key positions: the aniline (B41778) nitrogen, the benzene (B151609) ring, and the tetrazole ring. These modifications are crucial for fine-tuning the molecule's steric, electronic, and pharmacokinetic properties.
N-Alkylation and N-Acylation: The secondary amine group is a primary site for derivatization. Further alkylation can introduce longer or more complex carbon chains, while acylation with various acid chlorides or anhydrides can yield a series of amides. These modifications can significantly alter the compound's lipophilicity and hydrogen bonding capabilities.
Aromatic Substitution: The benzene ring can be functionalized through electrophilic aromatic substitution reactions. Halogenation (e.g., with Br₂ or Cl₂), nitration (using HNO₃/H₂SO₄), or Friedel-Crafts reactions can introduce substituents that serve as handles for further synthetic transformations or directly modulate biological activity. For instance, the synthesis of related 5-methyl-1H-tetrazol-1-yl substituted benzenamines often starts from commercially available nitroanilines, highlighting the utility of such substituted precursors. researchgate.net
Tetrazole Ring Modification: While the tetrazole ring itself is generally stable, the nitrogen atoms can be alkylated. The specific isomer obtained (N1 vs. N2 substitution) can depend heavily on the reaction conditions and the nature of the alkylating agent.
Research into analogous tetrazole-containing compounds, such as derivatives of valsartan (B143634), has demonstrated the successful synthesis of various ester derivatives by reacting the parent molecule with a variety of phenols. mdpi.comresearchgate.net This approach highlights a viable strategy for creating a library of derivatives from the this compound core. The table below summarizes potential substituent modifications and their rationale.
| Modification Site | Reaction Type | Example Reagents | Rationale for Derivatization |
| Aniline Nitrogen | N-Acylation | Acetic Anhydride, Benzoyl Chloride | Modulate electronic properties, introduce new interaction sites. |
| Aniline Nitrogen | N-Alkylation | Methyl Iodide, Benzyl Bromide | Alter steric bulk and basicity. |
| Benzene Ring | Nitration | HNO₃ / H₂SO₄ | Introduce an electron-withdrawing group; precursor for reduction to an amine. |
| Benzene Ring | Halogenation | N-Bromosuccinimide (NBS) | Introduce a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| Tetrazole Ring | N-Alkylation | Dimethyl Sulfate | Protect the tetrazole NH, alter solubility and metabolic stability. |
To enhance the efficacy and specificity of bioactive molecules, they are often conjugated to targeting moieties such as peptides, antibodies, or polymers. For this compound, the amine and tetrazole groups serve as chemical handles for creating such advanced conjugates.
Amide and Ester Linkages: The amine functionality can be readily coupled with carboxylic acids on a targeting molecule to form a stable amide bond. Similarly, if a derivative contains a hydroxyl or carboxyl group, it can be linked via an ester bond. Esterification is a well-established technique in medicinal chemistry for creating prodrugs that can improve absorption or target specific enzymes for cleavage. nih.gov
Click Chemistry: If the parent molecule is first modified to include an azide (B81097) or alkyne group, it can be efficiently conjugated to a targeting scaffold using copper-catalyzed or strain-promoted "click chemistry" reactions. This method is known for its high yield, specificity, and biocompatibility.
The development of such conjugates aims to concentrate the molecule at the desired site of action, potentially increasing its therapeutic index while minimizing off-target effects.
Integration into Functional Materials and Supramolecular Architectures
The structural features of this compound—specifically its aromatic ring and the hydrogen-bond donating and accepting capabilities of the tetrazole and amine groups—make it an attractive building block for the construction of functional materials and supramolecular assemblies.
Coordination Polymers and MOFs: Tetrazole ligands are widely used in coordination chemistry to construct metal-organic frameworks (MOFs). The nitrogen atoms of the tetrazole ring can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. These materials can exhibit properties such as porosity for gas storage, catalysis, or sensing. The aniline moiety can be further functionalized to tune the electronic properties or pore environment of the resulting MOF.
Supramolecular Gels and Liquid Crystals: Through non-covalent interactions like hydrogen bonding (N-H···N) and π-π stacking between the benzene rings, derivatives of this compound can self-assemble into ordered supramolecular structures. Research on similar molecules, like N1,N3-bis(5-methylisoxazol-3-yl)malonamide, shows how amide-amide and other hydrogen bonds contribute to the formation of different crystalline polymorphs and architectures. rsc.org By carefully designing substituents, it may be possible to induce the formation of fibrous networks that lead to supramolecular gels or ordered phases characteristic of liquid crystals.
Novel Synthetic Methodologies and Analytical Techniques
Advances in synthetic organic chemistry and analytical instrumentation are continually refining how molecules like this compound are prepared and characterized.
Modern synthetic routes often prioritize efficiency, selectivity, and safety. An improved method for preparing analogous 5-methyl-1H-tetrazol-1-yl substituted benzenamines involves a multi-step pathway starting from nitroanilines. researchgate.net This process includes the formation of nitroacetanilides, conversion to 1,5-disubstituted tetrazoles using sodium azide and a titanium tetrachloride catalyst, and a final chemoselective reduction of the nitro group using sodium borohydride (B1222165). researchgate.netwisdomlib.org Another innovative approach in tetrazole synthesis involves the reaction of 2H-azirines with arynes to selectively produce 3-tetrazolyl-indoles. nih.gov These methods represent an improvement over older strategies that may have lower yields or poor selectivity. researchgate.net
The structural confirmation and purity assessment of this compound and its derivatives rely on a suite of sophisticated analytical techniques.
| Analytical Technique | Purpose | Key Information Obtained |
| FTIR Spectroscopy | Functional Group Identification | Presence of N-H, C-H (aromatic/aliphatic), C=C, and tetrazole ring vibrations. |
| NMR Spectroscopy (¹H & ¹³C) | Structural Elucidation | Chemical environment and connectivity of all proton and carbon atoms, confirming the molecular skeleton. researchgate.net |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the exact mass of the molecule, confirming its elemental composition. |
| X-ray Crystallography | Definitive 3D Structure | Determines the precise spatial arrangement of atoms and intermolecular interactions in the solid state. |
Emerging Research Avenues in Chemical Biology and Materials Science
The versatility of the this compound scaffold opens up numerous forward-looking research opportunities.
In chemical biology , the tetrazole group's role as a stable, non-metabolized bioisostere of a carboxylic acid will continue to be exploited. Future work could involve incorporating this scaffold into new enzyme inhibitors, receptor antagonists, or molecular probes. For example, related tetrazole-biphenyl compounds have been evaluated as angiotensin-II receptor antagonists and urease inhibitors, suggesting that derivatives of this compound could be screened for a wide range of biological activities. mdpi.comnih.gov
In materials science , research is expected to focus on creating "smart" materials. This could involve designing derivatives that can be incorporated into polymers to create materials that respond to stimuli like pH, light, or temperature. Furthermore, the development of novel tetrazole-based ligands for creating highly porous and stable MOFs for applications in carbon capture or catalysis remains a promising area of investigation. The ability to tune the electronic properties of the molecule through substitution on the aniline ring could also lead to applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
